molecular formula C11H20O3 B1471195 Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate CAS No. 1803593-37-4

Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate

Cat. No. B1471195
CAS RN: 1803593-37-4
M. Wt: 200.27 g/mol
InChI Key: QRIZHIUCCQJSNK-UHFFFAOYSA-N
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Description

“Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate” is a chemical compound with the IUPAC name “methyl 2- (3- (tert-butoxy)cyclobutyl)acetate”. Its molecular formula is C11H20O3 and it has a molecular weight of 200.28 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate” is 1S/C11H20O3/c1-11(2,3)14-9-5-8(6-9)7-10(12)13-4/h8-9H,5-7H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate” is a liquid at room temperature . It has a molecular weight of 200.28 .

Scientific Research Applications

  • Synthesis of Proteinase Inhibitors : A study by Sakaki and Ando (2007) described the use of a related compound, 2-tert-Butoxy-3-phenylcyclopropanone acetal, as a stable precursor for lithiated cyclopropenone acetal in the synthesis of cysteine proteinase inhibitors. This highlights its potential application in the synthesis of bioactive molecules and pharmaceuticals (Sakaki & Ando, 2007).

  • Study of β-Trimethylsilyl Carbocations : Creary (2023) explored the reactions of 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates in methanol. This research provides insights into the stereochemistry of solvent capture of β-trimethylsilyl carbocations, which is relevant for understanding reaction mechanisms in organic chemistry (Creary, 2023).

  • Vibrational Spectra Analysis : The study of the vibrational spectra of related cyclobutyl acetates by Selvarajan, Subramanian, and Rao (2013) provides insights into the characteristic group frequencies of such compounds. This research is significant for understanding the physical and chemical properties of similar cyclobutyl compounds (Selvarajan, Subramanian, & Rao, 2013).

  • Radical Reactions and Polymerization : A study by Bulliard, Zehnder, and Giese (1991) on radical reactions, including the synthesis of 2-Alkyl-3-hydroxybutanoates, can provide relevant information on the reactivity of similar cyclobutyl compounds in radical reactions and their potential applications in polymer science (Bulliard, Zehnder, & Giese, 1991).

  • Study of Degradation Pathways : Stefan, Mack, and Bolton (2000) conducted a study on the degradation pathways of methyl tert-butyl ether (MTBE) using the UV/H2O2 process. This research could provide insights into the environmental degradation and treatment of similar tert-butyl compounds (Stefan, Mack, & Bolton, 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

methyl 2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-11(2,3)14-9-5-8(6-9)7-10(12)13-4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIZHIUCCQJSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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